1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid
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Overview
Description
1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid is a complex organic compound that features a benzodiazole core structure with a carboxylic acid functional group and an oxan-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the benzodiazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The oxan-4-ylmethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield different products.
Substitution: The oxan-4-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the benzodiazole ring can produce partially or fully reduced derivatives.
Scientific Research Applications
1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Known for their pharmacological properties, indole derivatives are structurally related to benzodiazoles.
Oxan-4-ylmethyl substituted compounds: These compounds have similar substituents and may exhibit comparable chemical reactivity.
Uniqueness
1-[(oxan-4-yl)methyl]-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the combination of its benzodiazole core and oxan-4-ylmethyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(18)11-2-1-3-12-13(11)15-9-16(12)8-10-4-6-19-7-5-10/h1-3,9-10H,4-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTLBHWSHNNAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=NC3=C(C=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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